molecular formula C13H12O2 B1248452 Methyl 2-methylazulene-1-carboxylate CAS No. 54654-48-7

Methyl 2-methylazulene-1-carboxylate

Cat. No.: B1248452
CAS No.: 54654-48-7
M. Wt: 200.23 g/mol
InChI Key: XUKZGJCCXHLQBP-UHFFFAOYSA-N
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Description

Overview of Azulene (B44059) Derivatives and Their Unique Electronic Structure

Azulene derivatives are a class of compounds that feature the azulene core, a fused system of a five-membered and a seven-membered ring. madoverchemistry.com Unlike their benzenoid counterparts, the electronic distribution in the azulene skeleton is not uniform, leading to a host of distinctive characteristics.

Azulene is a classic example of a non-alternant aromatic hydrocarbon. vedantu.comresearchgate.net It adheres to Hückel's rule for aromaticity with a 10 π-electron system. vedantu.comwikipedia.org However, the fusion of a cyclopentadienyl (B1206354) anion (a 6 π-electron aromatic system) and a tropylium (B1234903) cation (another 6 π-electron aromatic system) results in a significant ground-state dipole moment, measured at 1.08 Debye. wikipedia.orgquora.comdu.ac.in This charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, is a defining feature of azulene's non-alternant aromaticity. madoverchemistry.comwikipedia.org This inherent polarity influences its reactivity, with the five-membered ring being susceptible to electrophilic attack and the seven-membered ring to nucleophilic attack. wikipedia.orgdu.ac.in

When compared to benzenoid aromatic systems like its isomer naphthalene, azulene exhibits profound differences. madoverchemistry.com Naphthalene is a colorless solid with a zero dipole moment, as its two fused six-membered rings are electronically equivalent. khanacademy.orgwikipedia.org In contrast, azulene's charge polarization leads to its intense blue color and significant dipole moment. madoverchemistry.comwikipedia.org While both are aromatic, the resonance energy of azulene is estimated to be about half that of naphthalene, indicating lower thermodynamic stability. wikipedia.org Furthermore, the interaction with metal surfaces differs significantly; azulene can form a much stronger chemical bond with surfaces like copper compared to naphthalene, a consequence of the distinct topology of their π-electron systems. aps.org

Rationale for Academic and Research Focus on Methyl 2-methylazulene-1-carboxylate

The academic and research interest in this compound stems from its role as a versatile building block in the synthesis of more complex functional molecules. The strategic placement of the methyl and carboxylate groups on the azulene core allows for further chemical modifications. Research has demonstrated the use of such substituted azulenes in the development of optical technology and molecular probes. researchgate.net The synthesis of this compound is a key step in creating more elaborate azulene derivatives, which are investigated for their potential in medicinal therapy against inflammation and in materials science for applications like organic field-effect transistors and solar cells. researchgate.netresearchgate.net

Historical Context of Azulene Synthesis Relevant to the Compound

The history of azulene synthesis dates back to the 15th century when the blue chromophore was first obtained through the steam distillation of German chamomile. wikipedia.org The structure of azulene was elucidated by Lavoslav Ružička, and its first organic synthesis was achieved by Placidus Plattner in 1937. wikipedia.org Early methods, such as the dry distillation of calcium adipate, were inefficient. du.ac.in

A significant advancement in synthesizing azulene derivatives was the Ziegler-Hafner method developed in the 1950s, which allowed for larger scale production. researchgate.net More contemporary and relevant to the synthesis of specifically substituted azulenes like this compound are methods involving cycloaddition reactions. A notable strategy involves an [8+2]-cycloaddition reaction. researchgate.net For instance, the synthesis of this compound can be achieved through a multi-step process that begins with tropolone (B20159), which is converted to a lactone intermediate. This lactone then undergoes an [8+2]-cycloaddition to form the azulene core with the desired substituents. researchgate.net Another prevalent method for creating substituted azulenes utilizes 2H-cyclohepta[b]furan-2-ones as starting materials, which can react with various enamines to yield a wide array of azulene derivatives. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylazulene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKZGJCCXHLQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=CC2=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460475
Record name Methyl 2-methylazulene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54654-48-7
Record name Methyl 2-methylazulene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Methylazulene 1 Carboxylate

Pioneering and Established Synthetic Routes

Established synthetic routes to Methyl 2-methylazulene-1-carboxylate are predominantly centered around cycloaddition strategies and reactions involving furanone intermediates. These methods have been refined over time to improve yields and simplify procedures.

Cycloaddition Strategies

Cycloaddition reactions, particularly those of the [8+2] type, represent a powerful and convergent approach to the azulene (B44059) skeleton. These reactions involve the combination of an electron-rich 8π component, typically a cyclohepta[b]furan-2-one derivative, with a 2π component.

[8+2]-Cycloaddition from 2-Hydroxycyclohepta-2,4,6-trienone (Tropolone)

A highly effective and time-efficient synthesis of this compound begins with the readily available starting material, 2-hydroxycyclohepta-2,4,6-trienone, commonly known as Tropolone (B20159). nih.govresearchgate.netresearchgate.netnih.gov This multi-step procedure first involves the conversion of Tropolone into a more reactive intermediate suitable for the key cycloaddition step. nih.govresearchgate.net

Preparation of Tosylated Tropolone : Tropolone is first converted to its tosylate, 7-oxocyclohepta-1,3,5-trienyl 4-methylbenzenesulfonate, to create a good leaving group. nih.govresearchgate.net

Ring-closing Reaction : The tosylated tropolone undergoes a ring-closing reaction to form the crucial lactone intermediate, methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate. nih.govresearchgate.netresearchgate.net

[8+2]-Cycloaddition : This lactone then serves as the 8π component in the final [8+2]-cycloaddition reaction to form the target molecule. nih.govresearchgate.net

Table 1: Key Reagents in Tropolone-Based Synthesis

Step Starting Material Key Reagent(s) Intermediate/Product
1 Tropolone p-Toluenesulfonyl chloride 7-Oxocyclohepta-1,3,5-trienyl 4-methylbenzenesulfonate
2 7-Oxocyclohepta-1,3,5-trienyl 4-methylbenzenesulfonate Sodium methoxide, Methyl acetoacetate Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Utilization of In Situ Generated Vinyl Ethers and 2,2-Dimethoxypropane (B42991)

The final cycloaddition step in the Tropolone-based route utilizes 2,2-dimethoxypropane as the source for the 2π reaction partner. nih.govchemicalbook.comlookchem.com This technique involves a cycloaddition of the lactone intermediate (methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate) with a vinyl ether that is generated in situ from 2,2-dimethoxypropane during the thermolysis reaction. researchgate.netnih.gov The use of 2,2-dimethoxypropane provides the necessary two-carbon unit and methyl group to form the five-membered ring of the azulene core, yielding the 2-methyl substituted product with high efficiency. nih.govresearchgate.net This specific reaction step has been optimized to achieve a yield of 91%. researchgate.netnih.gov

Reaction Conditions and Optimization (Temperature, Pressure, Thermolysis)

The [8+2]-cycloaddition reaction requires specific and carefully controlled conditions to proceed effectively and safely. The reaction is conducted via thermolysis, where heat is applied to drive the cycloaddition and subsequent elimination steps. researchgate.netnih.gov

The synthesis is performed by heating the lactone intermediate and 2,2-dimethoxypropane in a sealed Ace pressure tube. nih.gov This sealed environment leads to the generation of high pressure during the reaction. nih.gov This procedure requires significant attention to detail, as any imperfection in the sealing of the tube can pose an explosion risk. nih.gov The reaction is optimized for scales up to 10 mmol. nih.gov

Enamine-Mediated Synthesis from 2H-Cyclohepta[b]furan-2-ones

An alternative and efficacious method for synthesizing azulene derivatives involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. researchgate.netresearchgate.net This approach has been specifically applied to the synthesis of this compound. The reaction proceeds via an [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and an enamine, which is typically formed in situ from a ketone and a secondary amine, such as acetone (B3395972) and diethylamine (B46881). researchgate.net

Research has shown that the efficiency of this one-pot synthesis is dramatically improved by the addition of molecular sieves. kisti.re.kr The molecular sieves act as a dehydrating agent and catalyst, facilitating the formation of the enamine and driving the reaction towards the product. kisti.re.kr In the absence of molecular sieves, the reaction of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate with acetone and diethylamine under reflux for 72 hours afforded the azulene product in only a 46% yield. kisti.re.kr The introduction of molecular sieves significantly increased the yield and reduced the required reaction time. kisti.re.kr

Table 2: Effect of Molecular Sieves on Enamine-Mediated Synthesis

Catalyst/Additive Reaction Time Yield
None 72 h 46%

Data derived from findings reported in Synthetic Communications, 2008, 38(6), 991-996. kisti.re.kracs.orgacs.org

Alternative Cyclization and Condensation Approaches

Beyond the primary methods described, other strategies exist for constructing the azulene framework from 2H-cyclohepta[b]furan-2-one precursors. One notable alternative involves the reaction of these furanones with active methylene (B1212753) compounds. researchgate.net This method represents a different mechanistic pathway compared to the cycloaddition reactions with enamines or vinyl ethers. While broadly applicable for creating various azulene derivatives, it stands as a potential, albeit less direct, route to the specific target compound by providing access to the core azulene structure which could be further functionalized. researchgate.net

Table of Compounds

Compound Name
This compound
2-Hydroxycyclohepta-2,4,6-trienone (Tropolone)
7-Oxocyclohepta-1,3,5-trienyl 4-methylbenzenesulfonate
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
2,2-Dimethoxypropane
Vinyl ether
Acetone
Diethylamine
p-Toluenesulfonyl chloride
Sodium methoxide

Chemical Reactivity and Derivatization Pathways of Methyl 2 Methylazulene 1 Carboxylate

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The azulene (B44059) nucleus is known to undergo electrophilic aromatic substitution (SEAr) preferentially at the C1 and C3 positions of the five-membered ring, which possess the highest electron density. nih.govresearchgate.net In methyl 2-methylazulene-1-carboxylate, these highly reactive sites are occupied by the carboxylate and methyl groups, respectively. Consequently, electrophilic attack is directed to other positions on the azulene skeleton.

Theoretical and experimental studies on similarly 1,2-disubstituted azulenes indicate that the regioselectivity of electrophilic substitution is highly dependent on the nature of the electrophile and the reaction conditions. mdpi.com Generally, when the C1 and C3 positions are blocked, electrophilic attack can occur at the C3 position or on the seven-membered ring.

A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.org For 1,3-disubstituted azulenes, the Vilsmeier reaction has been shown to occur at the seven-membered ring, yielding a formyl group at the C5 or C7 position. mdpi.com Similarly, nitration of azulenes with blocked C1 and C3 positions also leads to substitution on the seven-membered ring. mdpi.com The electron-withdrawing nature of the methyl carboxylate group at C1 deactivates the five-membered ring towards further electrophilic attack, thereby favoring substitution on the more electron-rich seven-membered ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Position of Substitution
NitrationHNO₃/H₂SO₄C5/C7 of the seven-membered ring
FormylationPOCl₃/DMF (Vilsmeier-Haack)C5/C7 of the seven-membered ring
AcylationAcyl Halide/Lewis AcidC5/C7 of the seven-membered ring

Halogenation Reactions (e.g., Bromination) and Product Selectivity

Halogenation of azulenes can be achieved using various reagents, with N-halosuccinimides (NBS for bromination, NCS for chlorination) being commonly employed to avoid the harsh conditions of direct halogenation with elemental halogens. mdpi.commasterorganicchemistry.comwikipedia.org The selectivity of these reactions on substituted azulenes is a subject of considerable interest.

For this compound, where the most reactive C1 and C3 positions are substituted, halogenation is expected to occur at other available positions. Studies on the halogenation of related azulene-1-carboxylates have demonstrated that bromination with N-bromosuccinimide can proceed at the C3 position if it is unsubstituted, or on the seven-membered ring. acs.org In the case of the target compound, with C1 and C2 substituted, bromination with NBS would likely lead to substitution at the C3 position, or potentially on the seven-membered ring, depending on the precise reaction conditions. The use of aprotic solvents like 1,2-dimethoxyethane (B42094) is common in such reactions. researchgate.net

The product selectivity is influenced by both electronic and steric factors. The methyl group at C2 and the carboxylate at C1 will electronically influence the entire ring system, while also presenting steric hindrance to incoming reagents.

Table 2: Potential Products of Monobromination of this compound with NBS

ReagentPotential ProductNotes
N-Bromosuccinimide (NBS)Methyl 3-bromo-2-methylazulene-1-carboxylateSubstitution at the remaining open position on the 5-membered ring.
N-Bromosuccinimide (NBS)Methyl 5-bromo-2-methylazulene-1-carboxylateSubstitution on the 7-membered ring.
N-Bromosuccinimide (NBS)Methyl 7-bromo-2-methylazulene-1-carboxylateSubstitution on the 7-membered ring.

Transformations of the Carboxylate and Methyl Substituents

The functional groups present on this compound offer pathways for further derivatization. The methyl group can be oxidized to a formyl group (an aldehyde). The benzylic-like position of the methyl group on the azulene ring makes it susceptible to oxidation. Electrochemical methods have been shown to be effective for the site-selective oxidation of methylarenes to aromatic aldehydes, often proceeding via an acetal (B89532) intermediate which is then hydrolyzed. nih.gov

The conversion to an ethynyl (B1212043) derivative can be achieved through a multi-step process. One common route involves the halogenation of the azulene core, as described in the previous section, followed by a Sonogashira coupling reaction. mdpi.comwikipedia.orgorganic-chemistry.org This palladium-copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the introduction of an ethynyl group. libretexts.org

The methyl ester of the carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, 2-methylazulene-1-carboxylic acid, under basic or acidic conditions. This hydrolysis opens up a wide range of further transformations.

The resulting carboxylic acid can then be re-esterified with different alcohols under Fischer esterification conditions, which typically involve heating the carboxylic acid with an excess of the desired alcohol in the presence of an acid catalyst like sulfuric acid. chempedia.info This allows for the synthesis of a diverse library of azulene esters with varying alkyl or aryl groups, potentially altering the compound's physical and chemical properties. A variety of other modern esterification methods can also be employed. mdpi.com

Cycloaddition Reactions Involving the Azulene Core (beyond synthesis)

The extended π-system of the azulene ring makes it an interesting participant in cycloaddition reactions. Unlike its isomer naphthalene, azulene can undergo various modes of cycloaddition, acting as a 2π, 4π, 6π, 8π, or 10π component.

The most common cycloaddition involving aromatic systems is the Diels-Alder, or [4+2] cycloaddition, where a diene reacts with a dienophile. wikipedia.org The azulene core can act as the diene component. Additionally, azulenes are known to participate in [8+2] cycloadditions, a reaction mode that is less common for other aromatic hydrocarbons. nih.gov In these reactions, the azulene contributes an 8π system to react with a 2π dienophile. The specific reactivity of this compound in such reactions would be influenced by the electronic effects of its substituents. The electron-withdrawing carboxylate group could potentially enhance the reactivity of the azulene core as a diene in inverse-electron-demand Diels-Alder reactions.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions become particularly relevant after a halogen has been introduced onto the azulene ring, as discussed in section 3.2. The resulting halo-azulene is an excellent substrate for a variety of coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.govscielo.br A bromo-derivative of this compound could be coupled with a wide range of aryl or vinyl boronic acids to generate more complex, functionalized azulene structures.

The Heck-Mizoroki reaction provides a means to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org This would allow for the introduction of alkenyl substituents onto the azulene core.

The Sonogashira coupling , as mentioned earlier, is used to couple terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnrochemistry.com This is the premier method for synthesizing ethynyl-substituted azulenes from their halogenated precursors.

Table 3: Overview of Potential Transition Metal-Catalyzed Coupling Reactions on a Halogenated this compound Derivative

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraHalo-azulene + R-B(OH)₂Pd catalyst, BaseAzulene-R (C-C)
Heck-MizorokiHalo-azulene + AlkenePd catalyst, BaseAzulene-Alkene (C-C)
SonogashiraHalo-azulene + Terminal AlkynePd catalyst, Cu(I) cocatalyst, BaseAzulene-Alkyne (C-C)

These reactions highlight the immense potential for the derivatization of this compound, enabling the synthesis of a vast array of novel azulene-containing compounds with tailored properties for various applications in materials science and medicinal chemistry.

Redox Chemistry and Radical Anion Formation

The inherent electronic structure of the azulene core, characterized by a π-electron-rich five-membered ring and a π-electron-deficient seven-membered ring, imparts a versatile redox character to its derivatives. This dual nature allows azulene-based compounds to participate in both oxidation and reduction processes. The electrochemical behavior, including the potentials at which these redox events occur, is highly sensitive to the nature and position of substituents on the azulene framework.

The redox chemistry of azulene derivatives is a subject of significant research interest due to their potential applications in molecular electronics and materials science. The "push-pull" electronic structure, where the azulene moiety can act as an electron donor and substituents as electron acceptors, is a key factor governing their electrochemical properties. This is particularly relevant for understanding the formation and stability of radical ions.

Research Findings on Related Azulene Derivatives

While specific detailed research on the redox chemistry of this compound is not extensively documented in publicly available literature, studies on structurally related azulene derivatives provide valuable insights into its expected behavior. Research on (azulen-1-yl)allylidene derivatives of β-keto compounds, for instance, has demonstrated that the azulene core and its substituents dictate the electrochemical characteristics. upb.roresearchgate.net

In these related systems, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed to identify and characterize the redox processes. It has been established that both oxidation to a radical cation and reduction to a radical anion can occur. The formation of the radical anion is a key step in the reduction pathway. researchgate.net The stability and subsequent reactivity of this radical anion are influenced by the substituents on the azulene ring system.

For example, in a study by Amarandei et al., the electrochemical behavior of (E)-diethyl 3-[3-(azulen-1-yl)allylidene]malonate and (E)-3-[3-(azulen-1-yl)allylidene)pentane-2,4-dione] was investigated. These compounds feature an azulen-1-yl group attached to a conjugated system with electron-withdrawing carbonyl groups, analogous to the ester group in this compound. The studies revealed multiple reduction peaks, with the first reversible or quasi-reversible reduction step attributed to the formation of a radical anion. researchgate.net The potential at which this occurs is a measure of the compound's electron-accepting ability.

The following table summarizes the key electrochemical data for these related azulene derivatives, which can serve as a reference for predicting the behavior of this compound.

Compound NameMethodPeak Potential (V) vs. Fc/Fc+Assessed Process
(E)-diethyl 3-[3-(azulen-1-yl)allylidene]malonateDPV-1.634Radical anion formation followed by dimerization
CV-1.702 (quasi-reversible)Radical anion formation
(E)-3-[3-(azulen-1-yl)allylidene)pentane-2,4-dione]DPV-1.78Radical anion formation with subsequent stabilization
CV-1.84 (reversible)Radical anion formation

Data sourced from a study on related azulene derivatives, providing an estimation of the electrochemical behavior of this compound. researchgate.net

Based on these findings, it is anticipated that this compound would also undergo a one-electron reduction to form a radical anion. The presence of the electron-withdrawing carboxylate group at the 1-position is expected to facilitate this reduction. The methyl group at the 2-position, being a weak electron-donating group, would likely have a minor influence on the reduction potential compared to the carboxylate group.

Further derivatization pathways stemming from the radical anion could involve dimerization or other follow-up chemical reactions, depending on the experimental conditions such as the solvent, electrolyte, and temperature. The stability of the radical anion is a critical factor in determining the viability of these subsequent reactions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For azulene (B44059) derivatives, NMR is particularly powerful for investigating their dynamic nature and for distinguishing between complex isomeric forms. lew.rouq.edu.au

The rotation around single bonds in molecules can be restricted, leading to the existence of different conformers that can interconvert. Temperature-dependent NMR (DNMR) is a crucial technique for studying these dynamic processes. oup.com By recording NMR spectra at various temperatures, it is possible to observe changes in the signals that correspond to the interconversion of conformers. At high temperatures, rapid rotation leads to averaged signals, while at lower temperatures, the rotation slows down, allowing for the observation of distinct signals for each conformer. nih.gov

For instance, in the study of N-azulenyl amides, lowering the temperature in CD₂Cl₂ caused the initially single set of signals to broaden and eventually separate into two distinct sets, corresponding to the cis and trans conformers. nih.gov This separation allows for the quantification of the conformer populations and the determination of the energy barriers for rotation. oup.comnih.gov The analysis of N-azulenyl acetamides and benzamides revealed that the conformational preferences are significantly influenced by the substitution pattern on the azulene ring, which affects the coplanarity between the azulene moiety and the amide plane. nih.gov

Table 1: Conformational Preferences of Representative N-Azulenyl Amides Determined by ¹H NMR. nih.gov
CompoundAryl GroupR GroupMajor Conformercis:trans Ratio (at low temp.)
12a1-AzulenylMethyltrans15:85
13a2-AzulenylMethylcis72:28
14a6-AzulenylMethyltrans19:81
12b1-AzulenylPhenyltrans12:88
13b2-AzulenylPhenylcis67:33

Azulene is an isomer of naphthalene, and the synthesis of its derivatives can often lead to the formation of multiple isomers. vaia.com NMR spectroscopy is an essential tool for the unambiguous identification and characterization of these isomeric mixtures. rsc.orgbeilstein-journals.org The chemical shifts of both ¹H and ¹³C nuclei are highly sensitive to their electronic environment, which differs significantly between isomers. lew.ro

For example, the fusion pattern of aromatic rings in diazulene-fused heptacyclic aromatic hydrocarbons results in distinct ¹H NMR spectra for each configurational isomer. rsc.org These differences in chemical shifts arise from variations in aromaticity and the anisotropic effects of the fused ring systems. lew.rorsc.org Complete and unambiguous assignment of NMR spectra, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the definitive structural confirmation of each isomer in a mixture. rsc.orgnih.gov The final composition of regioisomers in polymeric chains containing azulene units has also been successfully determined using ¹H NMR spectroscopy. beilstein-journals.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Azulene Ring of Isomeric Methylazulenes in CDCl₃. nih.govnih.gov
Proton Position2-Methylazulene6-Methylazulene
H-1,37.197.46
H-4,88.128.21
H-5,76.837.01
H-67.25-
CH₃2.532.62

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Density Distribution

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comyoutube.com It is the only method that directly detects unpaired electrons and provides information on the distribution of the unpaired electron's spin density within a molecule. bruker.comnih.gov When an azulene derivative is converted into a radical ion, EPR spectroscopy can be used to map the spin density across the carbon framework.

The analysis of the EPR spectrum, particularly the hyperfine coupling constants, reveals the extent of interaction between the unpaired electron and magnetic nuclei (like ¹H and ¹³C). nih.gov This information is crucial for understanding the electronic structure of the radical species. researchgate.netyoutube.com In blue copper proteins, for example, density functional theory (DFT) calculations have been used in conjunction with EPR data to study the spin-density distribution between the copper atom and its ligands. nih.gov A similar approach can be applied to azulene radicals to understand how substituents, such as the methyl and carboxylate groups in Methyl 2-methylazulene-1-carboxylate, influence the delocalization of the unpaired electron across the seven- and five-membered rings.

X-ray Crystallographic Analysis for Absolute Structure Determination

The technique is powerful enough to distinguish between different isomers and to determine the absolute configuration of chiral molecules. researchgate.netresearchgate.net For a compound like this compound, a single-crystal X-ray diffraction study would provide precise data on the planarity of the azulene core, the orientation of the methyl and carboxylate substituents, and the packing of the molecules in the crystal lattice. mdpi.com This structural information is invaluable for understanding the molecule's physical properties and for validating the results of theoretical calculations. researchgate.netcaltech.edu

Table 3: Illustrative Crystallographic Data for a Substituted Methyl Carboxylate Derivative. mdpi.com
ParameterValue
Empirical FormulaC₁₃H₁₃NO₃S
Formula Weight263.3 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5401(7)
b (Å)11.8332(8)
c (Å)11.858(1)
β (°)109.436(8)
Volume (ų)1262.3(2)
Z (molecules/unit cell)4

UV-Visible and Fluorescence Spectroscopy

The unique electronic structure of azulene, arising from the fusion of an electron-rich cyclopentadienyl (B1206354) anion moiety with an electron-deficient tropylium (B1234903) cation moiety, gives rise to distinctive optical properties. beilstein-journals.orgmdpi.com UV-Visible and fluorescence spectroscopy are key techniques for probing the electronic transitions within these molecules.

Unlike its isomer naphthalene, azulene is intensely colored due to a weak electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to the S₀ → S₁ transition, which occurs in the visible region of the spectrum (around 500-700 nm). researchgate.net A much stronger S₀ → S₂ transition is typically observed in the near-UV region (around 340-370 nm). researchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the azulene core. rsc.orgacs.org

Furthermore, many azulene derivatives exhibit anomalous fluorescence, emitting from the second excited singlet state (S₂) back to the ground state (S₀), a violation of Kasha's rule. researchgate.netmdpi.com However, the introduction of certain substituents can alter the electronic structure significantly, sometimes making the HOMO → LUMO transition more allowed and leading to intense fluorescence from the S₁ state. mdpi.comresearchgate.net Analysis of the absorption and emission spectra, often complemented by theoretical calculations, provides deep insight into the relationship between the molecular structure of this compound and its photophysical properties. mdpi.commdpi.com

Table 4: Electronic Absorption Maxima (λmax) for Representative Azulene Derivatives. researchgate.net
CompoundS₀ → S₁ Transition (nm)S₀ → S₂ Transition (nm)S₀ → S₃ Transition (nm)
Azulene~580~340276
1-Phenylazulene-~350287
6-Phenylazulene-~370~300
1,3-Diphenylazulene-~370~300

Halochromic Properties and Protonation-Dependent Spectral Shifts

The unique electronic structure of the azulene core, characterized by the fusion of an electron-rich cyclopentadienyl anion equivalent and an electron-deficient cycloheptatrienyl cation (tropylium) equivalent, imparts fascinating optical properties to its derivatives. Among these is halochromism, the phenomenon of a reversible color change upon protonation or deprotonation. This compound, in line with the general behavior of azulene derivatives, is expected to exhibit distinct halochromic properties, with its UV-Vis absorption spectrum showing significant shifts in response to changes in pH.

The halochromism of azulenes arises from the protonation of the five-membered ring, which is the region of highest electron density in the azulene nucleus. rsc.orgnih.gov Specifically, protonation typically occurs at the C-1 or C-3 positions. rsc.org In the case of this compound, the C-1 position is substituted with a methyl carboxylate group, and the C-2 position with a methyl group. This substitution pattern leaves the C-3 position as a likely site for protonation.

Upon the addition of a strong acid, the lone pair of electrons on the C-3 carbon atom of the azulene ring attacks a proton, leading to the formation of a resonance-stabilized azulenium cation. This protonation event significantly alters the electronic structure and the extent of π-conjugation within the molecule, resulting in a bathochromic (red) shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. rsc.org This shift is visually observed as a change in the color of the solution. The process is generally reversible, with the original color being restored upon neutralization with a base.

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected spectral changes can be inferred from the behavior of analogous azulene derivatives. For instance, studies on various functionalized azulenes have consistently shown a significant redshift of the long-wavelength absorption band upon protonation. nih.govnih.govacs.org

The following interactive data table illustrates the hypothetical protonation-dependent spectral shifts for this compound in a solvent like acetonitrile, based on the known behavior of similar azulene compounds. The neutral form would likely exhibit a λmax in the visible region, characteristic of the blue or violet color of many azulenes. Upon protonation with an acid such as trifluoroacetic acid (TFA), a significant bathochromic shift is anticipated.

ConditionSolventAcid (Proton Source)Expected λmax (nm)Observed Color (Hypothetical)
NeutralAcetonitrileNone~580 - 620Blue / Violet
AcidicAcetonitrileTrifluoroacetic Acid~680 - 750Green / Yellow-Green

Detailed Research Findings:

Research on substituted azulenes has provided a framework for understanding the electronic transitions involved in their halochromism. The absorption spectrum of azulenes is characterized by several bands, with the lowest energy transition (S0 → S1) being responsible for their characteristic color. Upon protonation, the formation of the azulenium cation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgbath.ac.uk This reduction in the HOMO-LUMO gap corresponds to the absorption of lower-energy (longer wavelength) light, hence the observed redshift.

In some instances, the protonation of azulene derivatives can also lead to the emergence of fluorescence. rsc.org While many azulenes are non-fluorescent in their neutral state, their corresponding protonated forms can exhibit significant emission. This "switch-on" fluorescence is another manifestation of the altered electronic landscape upon protonation and has been a subject of interest for the development of fluorescent pH sensors.

Theoretical and Computational Investigations of Methyl 2 Methylazulene 1 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular properties of azulene (B44059) derivatives. These methods provide a balance between computational cost and accuracy, making them suitable for analyzing the geometry, electronic structure, and reactivity of complex organic molecules like methyl 2-methylazulene-1-carboxylate.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (Egap) between these orbitals is a critical parameter for assessing chemical reactivity and kinetic stability. frontiersin.org

For azulene itself, the HOMO and LUMO+1 have similar electron distributions, with large coefficients on the five-membered ring, particularly at the 1 and 3 positions. researchgate.net Conversely, the LUMO has very low electron density at these positions. researchgate.net Substituents can significantly perturb these orbital energies. An electron-donating group like the methyl group at the 2-position is expected to raise the energy of the HOMO. An electron-withdrawing group like the methyl carboxylate group at the 1-position is expected to lower the energy of the LUMO.

This push-pull substitution pattern on the five-membered ring of this compound likely leads to a smaller HOMO-LUMO gap compared to unsubstituted azulene, suggesting increased reactivity and a red-shift in its electronic absorption spectrum. frontiersin.org Theoretical studies on related azulene derivatives show that substitution at the 2-position can lead to an inversion of orbital energy levels, allowing for what was previously a forbidden HOMO-LUMO transition and thereby increasing absorption intensity. researchgate.net

Table 1: Predicted Qualitative Effects of Substitution on the Frontier Orbitals of this compound

Molecular OrbitalEffect of 2-methyl groupEffect of 1-carboxylate groupNet Predicted Effect on Energy
HOMO Destabilizing (Energy ↑)Stabilizing (Energy ↓)Net effect is modest, likely a slight increase.
LUMO Weakly Destabilizing (Energy ↑)Strongly Stabilizing (Energy ↓)Overall stabilization (Energy ↓).
HOMO-LUMO Gap DecreaseDecreaseSignificant decrease.

This table is based on established principles of substituent effects on the electronic structure of aromatic systems.

The synthesis of this compound has been reported via a multi-step process starting from tropolone (B20159). researchgate.netresearchgate.net A key step in this synthesis is an intermolecular [8+2] cycloaddition reaction. researchgate.netresearchgate.net

The reported synthesis involves:

Preparation of tosylated tropolone (1).

A ring-closing reaction to form a lactone intermediate (2).

An [8+2] cycloaddition reaction between the lactone and an in situ-generated vinyl ether, which proceeds under heat and pressure to form the final product, this compound (3). researchgate.netresearchgate.net

While detailed energetic profiles calculated via DFT for this specific reaction are not published, studies on related cycloadditions provide a framework. The [8+2] cycloaddition is a powerful method for forming the azulene core. Computational studies of such reactions typically involve locating the transition state structures to calculate activation energies. For example, DFT explorations of the related Diels-Alder ([4+2]) cycloaddition have been used to determine whether the reaction is concerted or stepwise. elsevierpure.com A similar computational investigation into the [8+2] cycloaddition for this compound would clarify the reaction mechanism, including the role of pressure and temperature in overcoming the activation barrier and controlling regioselectivity.

Aromaticity Indices and Electronic Delocalization

Azulene is a classic example of a non-alternant aromatic hydrocarbon that adheres to Hückel's rule with 10 π-electrons. acs.org Its aromaticity is unique and is often described in terms of a zwitterionic resonance structure, with a cyclopentadienyl (B1206354) anion (6π) fused to a tropylium (B1234903) cation (6π). rsc.org This charge polarization results in a significant dipole moment (1.08 D for azulene) and distinct reactivity in the five- and seven-membered rings. rsc.org

Computational methods can quantify the aromaticity of each ring using various indices:

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside a ring indicate aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometric criterion based on bond length alternation. Values closer to 1 indicate higher aromaticity.

Fluctuation Index (FLU): An electronic criterion measuring electron delocalization.

Table 2: Predicted Trends in Aromaticity Indices for this compound

Ring SystemPredicted NICS(0) ValuePredicted HOMA ValuePredicted Electronic Character
Five-membered ring Less negative (less aromatic)LowerMore electron-rich (anionic character enhanced)
Seven-membered ring More negative (more aromatic)HigherMore electron-poor (cationic character enhanced)

This table represents expected trends based on the electronic nature of the substituents and general studies on substituted azulenes.

Prediction of Optical and Electrochemical Properties

The unique electronic structure of azulene gives it a characteristic blue color, arising from an S0→S1 transition. The positions and electronic nature of substituents strongly influence the optical and electrochemical properties. Studies on related 2-methyl-1-azulenyl derivatives have utilized DFT and time-dependent DFT (TD-DFT) to correlate calculated electronic transitions with experimental UV-Vis spectra. nih.gov

The push-pull arrangement in this compound is expected to create low-energy intramolecular charge-transfer (ICT) transitions, resulting in absorption at longer wavelengths (a bathochromic shift) compared to unsubstituted azulene. nih.gov The methyl group at the 2-position and the carboxylate at the 1-position will tune the HOMO and LUMO energy levels, directly impacting the redox potentials. The electron-donating methyl group would make the molecule easier to oxidize, while the electron-withdrawing carboxylate group would make it easier to reduce. Cyclic voltammetry experiments on related azulene derivatives have confirmed such multistep redox properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature, conformational analysis can be discussed based on its structure. The primary source of conformational flexibility would be the rotation around the single bond connecting the carboxylate group to the azulene ring (C1-Ccarbonyl).

DFT calculations could be used to map the potential energy surface as a function of the dihedral angle between the plane of the carboxylate group and the plane of the azulene ring. This would identify the minimum energy conformation and the rotational energy barrier. It is expected that the most stable conformer would involve a near-planar arrangement to maximize π-conjugation, though steric hindrance from the adjacent methyl group at C2 could lead to a slightly twisted minimum. MD simulations could further explore the dynamic behavior of the molecule in different solvents and at various temperatures, providing insight into its conformational flexibility and intermolecular interactions. researchgate.net

Emerging Applications and Functional Materials Development

Applications in Optoelectronics and Photonics

The exploration of azulene (B44059) derivatives, including Methyl 2-methylazulene-1-carboxylate, in the realm of optoelectronics and photonics is driven by their intriguing photophysical behavior. Unlike their isomer naphthalene, azulenes possess a smaller HOMO-LUMO gap, leading to absorption in the visible region of the electromagnetic spectrum. This characteristic, combined with their notable solvatochromism and environmental sensitivity, makes them attractive for a range of applications.

Development of Chromophores and Functional Dyes

The azulene core of this compound serves as a versatile scaffold for the design of novel chromophores and functional dyes. The electronic properties of the azulene system can be readily tuned by the introduction of various substituents, allowing for the modulation of their absorption and emission spectra. mdpi.com This tunability is crucial for creating materials with specific optical properties tailored for applications in optoelectronics.

Derivatives of azulene are being investigated as panchromatic photoinitiators in various light-initiated polymerization processes. rsc.org Their ability to absorb light across a broad range of the visible spectrum makes them highly efficient in initiating polymerization reactions upon illumination. rsc.org

Table 1: Spectroscopic Properties of Selected Azulene Derivatives

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Azulene Derivative 145015,000
Azulene Derivative 252025,000
Azulene Derivative 361018,000

This table presents hypothetical data for illustrative purposes, based on the general properties of azulene derivatives.

Integration into Molecular Switchers and Organic Transistors

The inherent dipole moment and polarizability of the azulene skeleton make it a promising component for molecular electronic devices. The potential for azulene derivatives to act as molecular switches has been a subject of interest. These switches can theoretically be toggled between different states with distinct electronic properties, a key requirement for molecular-scale computing and data storage.

In the field of organic electronics, azulene-based molecules are being explored as active materials in organic field-effect transistors (OFETs). researchgate.net The performance of OFETs is highly dependent on the charge transport characteristics of the organic semiconductor used. The unique electronic structure of azulenes, with their tunable HOMO and LUMO energy levels, offers opportunities for designing materials with optimized charge carrier mobilities. While direct integration of this compound into these devices is not yet widely reported, the study of related azulene derivatives provides a strong foundation for its potential in this area.

Potential in Light-Emitting Diodes (LEDs) and Optical Data Storage

The fluorescence properties of certain azulene derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the emission color by modifying the chemical structure of the azulene core is a significant advantage in the development of full-color displays. Research into azulene-based emitters is an active area, with the goal of achieving high efficiency and stability.

Furthermore, the photoresponsive nature of some azulene-containing materials opens up possibilities for their use in optical data storage. mdpi.comresearchgate.net Materials that can undergo a reversible change in their optical properties upon exposure to light can be used to write and erase data. While still in the exploratory phase, the unique photophysics of azulenes makes them intriguing candidates for next-generation data storage technologies. nih.gov

Development of Chemical Sensors and Chemodosimeters

The sensitivity of the azulene chromophore to its chemical environment is a key attribute that is being harnessed for the development of chemical sensors. Changes in the absorption and fluorescence properties of azulene derivatives upon interaction with specific analytes can be used for their detection and quantification.

Colorimetric Detection Strategies

The vibrant and environmentally sensitive color of azulene derivatives makes them excellent candidates for colorimetric sensors. nih.gov These sensors provide a visual readout in the presence of a target analyte, offering a simple and often low-cost method for detection. While specific colorimetric sensors based on this compound are not extensively documented, the broader class of azulene compounds has shown promise in this area. The introduction of specific recognition moieties onto the azulene scaffold can impart selectivity for a wide range of analytes.

pH Indicators and Reversible Responses

One of the most well-documented sensing applications of azulenes is their use as pH indicators. mdpi.comnih.gov The color of many azulene derivatives is highly dependent on the acidity or basicity of their environment. This is due to the protonation or deprotonation of the azulene core or its substituents, which alters the electronic structure and, consequently, the absorption spectrum.

Azulene-based compounds can exhibit a distinct and reversible color change over a specific pH range, making them effective visual pH indicators. mdpi.comnih.gov This reversible response is a critical feature for applications where continuous monitoring of pH is required. The ester functionality in this compound could potentially influence its pH-sensing properties, offering a route for fine-tuning the response range.

Table 2: pH-Dependent Color Change of an Azulene-Perylene Diimide Triad

EnvironmentColor
AcidicLight-green
NeutralViolet

This table is based on the observed reversible colorimetric pH response of a specific azulene-perylene diimide triad. mdpi.com

Role as Molecular Building Blocks in Complex Architectures

The azulene core, a bicyclic non-benzenoid aromatic hydrocarbon, bestows unique characteristics upon this compound, making it a versatile tool for chemists. The fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring results in a significant dipole moment and distinct reactivity at different positions. This inherent polarity and functionality are harnessed in the construction of larger, more complex molecular systems.

Precursors for Advanced Organic Synthesis

This compound serves as a foundational component in the multi-step synthesis of a variety of complex organic molecules. Its reactive sites allow for a range of chemical transformations, enabling the construction of intricate molecular frameworks with tailored properties.

One significant application of this compound is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) embedded with azulene units. These syntheses often involve tandem reactions, such as Suzuki coupling followed by a base-promoted Knoevenagel-type condensation. This modular approach allows for the creation of diverse and complex structures, including non-alternant thiophene-rich PAHs and butterfly- or Z-shaped PAHs that incorporate multiple azulene units. The resulting molecules exhibit unique photophysical and electronic properties, making them of interest for applications in organic electronics.

Furthermore, derivatives of this compound are utilized in the development of functional dyes and bioactive molecules. For instance, the azulene scaffold is a key component in the synthesis of novel calamitic mesogens, which are molecules that can form liquid crystal phases. These materials are of interest for their potential use in optoelectronic applications. The synthesis of these complex molecules often begins with the functionalization of the azulene core, a process for which this compound is a well-suited starting material.

A notable synthetic route to obtain the core structure of this compound itself involves an [8+2] cycloaddition reaction. researchgate.net This method is a key step in creating the fundamental azulene skeleton from which more complex derivatives can be built. The versatility of the azulene ring, once formed, allows for its incorporation into a wide array of larger molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Incorporation into Supramolecular Materials and Polymers

The distinct electronic and structural features of this compound also make it an attractive component for the construction of supramolecular assemblies and functional polymers. The inherent dipole moment of the azulene core can influence the self-assembly of molecules, leading to ordered structures with interesting properties.

Azulene derivatives, including carboxylates, have been successfully incorporated into metal-organic frameworks (MOFs). For example, zinc-based MOFs have been synthesized using polarized 1,3-azulenedicarboxylate as the organic linker. rsc.orgresearchgate.netuzh.ch These materials exhibit strong interactions with guest molecules, such as hydrogen, suggesting potential applications in gas storage and separation. The polarized nature of the azulene backbone plays a significant role in stabilizing adsorbed molecules within the framework. rsc.orgresearchgate.netuzh.ch

In the realm of polymer chemistry, azulene-containing polymers are being explored for their unique electronic and optical properties. While direct polymerization of this compound as a monomer is not extensively documented, the incorporation of the azulene moiety into polymer backbones can be achieved through various synthetic strategies. The resulting polymers can exhibit interesting redox behavior and optical responses, making them candidates for use in organic electronic devices.

The development of liquid crystals is another area where azulene derivatives are making an impact. The rigid, calamitic (rod-like) shape that can be imparted by the azulene core, combined with its inherent dipole moment, are desirable features for the design of liquid crystalline materials. These materials can self-assemble into ordered phases that are responsive to external stimuli, such as electric fields, which is a key property for their use in display technologies.

Natural Occurrence and Biosynthetic Studies (Chemical Perspective)

While the direct isolation of this compound from natural sources is not prominently reported, a variety of other azulene derivatives are found in nature, particularly in plants and fungi. nih.govwikipedia.org The study of these naturally occurring azulenes provides valuable insights into the potential biosynthetic pathways that could lead to the formation of the azulene skeleton.

Notable examples of naturally occurring azulenes include guaiazulene and chamazulene, which are found in the essential oils of plants such as chamomile (Matricaria chamomilla), yarrow (Achillea millefolium), and wormwood (Artemisia absinthium). researchgate.netnih.gov Additionally, certain mushrooms, like Lactarius indigo, are known to produce azulene pigments. nih.gov A fat-soluble azulene derivative has been isolated from the mushroom Lactarius indigo, and its total synthesis has been achieved. nih.gov Another related compound, 7-isopropenyl-4-methyl-azulene-1-carboxylic acid, has been characterized from the fruiting bodies of Lactarius deliciosus. nih.gov

From a chemical perspective, the biosynthesis of these azulene-containing natural products is believed to proceed through terpenoid pathways. kneopen.com Terpenoids are a large and diverse class of organic compounds derived from isoprene units. The formation of the azulene skeleton likely involves enzymatic cyclization and rearrangement reactions of sesquiterpenoid precursors. While the specific enzymes and intermediates involved in the biosynthesis of azulenes in these organisms are still under investigation, the general principles of terpenoid biosynthesis provide a framework for understanding their formation. kneopen.com

Recent research has also demonstrated the feasibility of enzymatic synthesis of azulene-containing molecules. For instance, an engineered tryptophan synthase β-subunit has been used for the one-step synthesis of a blue fluorescent noncanonical amino acid, β-(1-azulenyl)-L-alanine, from azulene and L-serine. nih.gov This work highlights the potential for biocatalytic routes to functionalized azulenes and suggests that enzymes capable of recognizing and transforming the azulene core exist or can be engineered.

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical behavior of the azulene (B44059) ring is intrinsically linked to its electronic nature, characterized by an electron-rich five-membered ring and an electron-poor seven-membered ring. wikipedia.org This inherent polarity dictates its reactivity, with the five-membered ring being susceptible to electrophilic attack and the seven-membered ring to nucleophilic attack. The substituents on methyl 2-methylazulene-1-carboxylate modulate this reactivity and control the selectivity of chemical transformations.

The methyl group at the C2 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the five-membered ring, further enhancing its nucleophilicity. Conversely, the methoxycarbonyl group (-COOCH₃) at the C1 position is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects. This EWG at the 1- and/or 3-positions has been shown to favor nucleophilic substitution reactions on the azulene system. mdpi.com

The combined influence of these two groups creates a "push-pull" system that significantly impacts reaction pathways. For instance, in reactions with nucleophiles, the presence of the ester group at C1 activates the azulene core, particularly the seven-membered ring, for attack. mdpi.com The specific position of attack on the seven-membered ring (e.g., C4, C6, or C8) can be influenced by the steric bulk of the incoming nucleophile and the specific reaction conditions. mdpi.com Studies on related substituted azulenes have demonstrated that bulky reagents may favor attack at less sterically hindered positions. mdpi.com

The table below summarizes the expected influence of the native substituents on the reactivity of the azulene core in this compound.

Ring PositionSubstituentElectronic EffectPredicted Impact on Reactivity
C1 -COOCH₃Electron-WithdrawingDecreases nucleophilicity of the 5-membered ring; Activates the 7-membered ring for nucleophilic attack.
C2 -CH₃Electron-DonatingIncreases nucleophilicity of the 5-membered ring, particularly at the C3 position.
C3 (unsubstituted)-A primary site for electrophilic attack, influenced by the directing effects of C1 and C2 substituents.
C4/C8 (unsubstituted)-Key sites for nucleophilic attack, activated by the C1 ester group. mdpi.com
C6 (unsubstituted)-A potential site for nucleophilic attack. mdpi.com

Modulation of Optical and Electronic Properties via Structural Modifications

The parent azulene molecule is known for its intense blue color and its unusual S₂ → S₀ fluorescence, a violation of Kasha's rule. wikipedia.org These properties are a direct consequence of its electronic structure. The optical and electronic properties of this compound are modulated by its specific substitution pattern, and further structural modifications can be used to fine-tune these characteristics for potential applications in materials science.

Structural modifications, such as the introduction of additional functional groups or the extension of the conjugated system, can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes directly affect the wavelength of light the molecule absorbs and emits.

Introducing Additional Electron-Donating Groups (EDGs): Adding further EDGs (e.g., alkoxy or amino groups) to the seven-membered ring would decrease the HOMO-LUMO gap, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum.

Introducing Additional Electron-Withdrawing Groups (EWGs): Attaching more EWGs (e.g., cyano or nitro groups) to the five-membered ring would also be expected to lower the HOMO-LUMO gap and cause a bathochromic shift.

The electronic nature of substituents has been shown to critically influence the properties of excited states in other aromatic systems. ru.nl For instance, the permanent dipole moment of a molecule can change significantly upon electronic excitation, and the magnitude of this change is dependent on the attached substituents. ru.nl By strategically modifying the structure of this compound, it is possible to control not only its color but also its excited-state characteristics, which is relevant for applications in organic electronics and photonics.

The following table illustrates the predicted effect of further substitution on the principal absorption band (λmax) of the azulene core.

Structural ModificationPosition of ModificationEffect on HOMO-LUMO GapPredicted Shift in λmax
Addition of -OCH₃C6 (7-membered ring)DecreaseBathochromic (Red Shift)
Addition of -CNC5 (7-membered ring)DecreaseBathochromic (Red Shift)
Addition of -N(CH₃)₂C3 (5-membered ring)IncreaseHypsochromic (Blue Shift)
Replacement of -CH₃ at C2 with -CF₃C2 (5-membered ring)IncreaseHypsochromic (Blue Shift)

Correlations between Electronic Structure, Dipole Moment, and Observed Phenomena

Unlike its colorless isomer naphthalene, which has a dipole moment of zero, azulene possesses a significant ground-state dipole moment of approximately 1.08 Debye. wikipedia.orgvedantu.com This polarity is fundamental to its unique properties and arises from its electronic structure. Azulene can be described by resonance structures where it is considered a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation. wikipedia.orgvaia.com This charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, accounts for the dipole moment, which is directed from the seven-membered ring to the five-membered ring. vaia.comresearchgate.net

In this compound, this inherent dipole is perturbed by the substituents.

The electron-donating methyl group at C2 pushes electron density into the five-membered ring, enhancing its negative character.

The electron-withdrawing carboxylate group at C1 pulls electron density from the five-membered ring.

The correlation between the electronic structure and observed phenomena is direct:

Reactivity: The polarized ground state, as quantified by the dipole moment, explains the regioselectivity of chemical reactions. The negative pole (five-membered ring) is the center for nucleophilicity, while the positive pole (seven-membered ring) is the center for electrophilicity. wikipedia.org

Optical Properties: The charge-transfer character from the seven-membered to the five-membered ring contributes to the low-energy electronic transition responsible for the molecule's color. Changes in the dipole moment upon electronic excitation are linked to the solvatochromic behavior of the compound (change in color with solvent polarity).

Intermolecular Interactions: The significant dipole moment governs how the molecules interact with each other and with solvent molecules, influencing crystal packing, solubility in polar solvents, and chromatographic behavior. researchgate.net

FeatureUnderlying Electronic CauseConsequence (Observed Phenomenon)
Dipole Moment Contribution of ionic resonance structures (cyclopentadienyl anion fused to tropylium cation). wikipedia.orgvaia.comSignificant molecular polarity; Strong intermolecular forces. researchgate.net
Color Small HOMO-LUMO energy gap due to unique π-electron system. wikipedia.orgStrong absorption in the visible region of the electromagnetic spectrum.
Chemical Selectivity Electron density localized on the 5-membered ring (nucleophilic) and depleted from the 7-membered ring (electrophilic). wikipedia.orgPreferential electrophilic substitution at C1/C3; Preferential nucleophilic attack on the 7-membered ring. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted azulenes like methyl 2-methylazulene-1-carboxylate has traditionally relied on methods that, while effective, often involve harsh reaction conditions. A common and established route is the [8+2] cycloaddition reaction. researchgate.net This method typically involves the reaction of a lactone intermediate, derived from tropolone (B20159), with a suitable enamine or vinyl ether precursor. researchgate.netmolaid.com However, this synthesis can require high temperatures and generates significant pressure from the release of carbon dioxide, which presents safety and scalability challenges. researchgate.net

A significant advancement in improving the efficiency of these syntheses involves the use of molecular sieves. In the reaction between 2H-cyclohepta[b]furan-2-one and enamine precursors (acetone and diethylamine), the addition of molecular sieves has been shown to dramatically increase the yield of this compound while reducing the required reaction time. tandfonline.com The sieves act as both a dehydrating agent and a catalyst, simplifying the process. tandfonline.com

MethodReagentsConditionsYieldReference
Enamine Cycloaddition2H-Cyclohepta[b]furan-2-one, Acetone (B3395972), Diethylamine (B46881)Reflux, 72h (no molecular sieves)46% tandfonline.com
Enamine Cycloaddition with Molecular Sieves2H-Cyclohepta[b]furan-2-one, Acetone, DiethylamineReflux, 18-24h (with 3Å or 4Å molecular sieves)Up to 79% tandfonline.com
[8+2] Cycloaddition2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one, Vinyl etherHigh temperature and pressureNot specified researchgate.netmolaid.com

Future research is expected to focus on developing more sustainable and environmentally benign synthetic routes. This could involve the exploration of:

Green Catalysts: Investigating solid acid catalysts or zeolites to replace traditional reagents, potentially allowing for easier separation and recycling.

Milder Reaction Conditions: Designing pathways that proceed at lower temperatures and pressures, reducing energy consumption and improving safety.

Alternative Starting Materials: Exploring different precursors that may be more readily available or derived from renewable feedstocks.

Exploration of Undiscovered Reactivity Pathways and Transformations

The azulene (B44059) nucleus possesses distinct electronic characteristics, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This dictates its reactivity, particularly in electrophilic substitution reactions.

Known transformations of this compound include electrophilic bromination. The reaction with N-bromosuccinimide (NBS) in benzene (B151609) can be controlled to yield either methyl 1-bromo-2-methylazulene-1-carboxylate or, under more forceful conditions, methyl 1-bromo-2-(bromomethyl)azulene-1-carboxylate, demonstrating reactivity at both the azulene core and the methyl substituent. tandfonline.com The compound also exhibits reactivity at the seven-membered ring; for instance, it can be converted to 3-(2-methyl-azulen-4-yl)propionic acid using n-butyllithium. molaid.com

Future explorations into the reactivity of this compound could unveil novel transformations. Areas of interest include:

Organometallic Cross-Coupling: While not demonstrated directly on the title compound, related 2-methyl-1-iodoazulene derivatives undergo Sonogashira-Hagihara alkynylation, suggesting that once a halogen is installed on this compound, a wide range of C-C bond-forming reactions could be accessed. researchgate.net

Cycloaddition Reactions: Investigating its potential as a dienophile or diene in different cycloaddition reactions beyond the [8+2] reaction used in its synthesis.

Selective Functionalization: Developing methods to selectively target other positions on the azulene ring, which remains a significant challenge in azulene chemistry.

Advanced Functionalization Strategies for Tailored Material Applications

The unique optical and electronic properties of the azulene core make its derivatives, including this compound, attractive scaffolds for advanced materials. The functionalization of this core is key to tuning its properties for specific applications, particularly in optical technologies. researchgate.net

The reactivity of the azulene system allows for the attachment of various functional groups to create materials with tailored characteristics. For example, derivatives of 2-methyl-1-iodoazulene have been used to prepare tetracyanobutadienes (TCBDs) and dicyanoquinodimethanes (DCNQs), which are classes of organic electronic materials. researchgate.net This was achieved through a sequence of Sonogashira-Hagihara alkynylation followed by a [2+2] cycloaddition-retroelectrocyclization reaction. researchgate.net Furthermore, intermediates derived from this compound have been utilized in the synthesis of specialized dyes, such as the squaraine cyanine (B1664457) dye NIRQ(700). molaid.com

Future functionalization strategies will likely focus on:

Polymer Synthesis: Incorporating the azulene moiety into polymer backbones or as pendant groups to create novel conductive or photoresponsive polymers.

Molecular Switches: Designing systems where the electronic properties of the azulene unit can be reversibly altered by external stimuli like light or an electric field.

Organic Electronics: Developing new derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs) by attaching electron-donating or -withdrawing groups to modulate its semiconductor properties.

Deeper Integration of Computational and Experimental Studies in Molecular Design and Prediction

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery and development of new molecules. mdpi.com For a compound like this compound, computational methods can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts. mdpi.commdpi.com

Density Functional Theory (DFT) and other computational approaches can be employed to model various molecular properties before a single experiment is run. researchgate.net Key areas where computation can guide research include:

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can help in designing selective functionalization strategies.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insight into the compound's electronic behavior. mdpi.com The HOMO-LUMO gap is a critical parameter for predicting its color, redox potentials, and suitability for electronic applications. mdpi.comresearchgate.net

Mechanistic Elucidation: Computational modeling can map out the potential energy surfaces of reactions, helping to understand complex reaction mechanisms, such as the [8+2] cycloaddition, and to predict the feasibility of new, undiscovered transformations. mdpi.com

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and structural confirmation of newly synthesized derivatives.

By integrating these predictive computational studies, researchers can adopt a more targeted approach, reducing the trial-and-error often involved in chemical synthesis and focusing experimental efforts on the most promising pathways and molecular designs. This deeper integration will be crucial for unlocking the full potential of this compound and its derivatives in the creation of next-generation materials.

Q & A

Basic: What is the synthetic pathway for Methyl 2-methylazulene-1-carboxylate, and what are the critical reaction conditions?

Methodological Answer:
The synthesis involves three key steps (Figure 1):

Tosylation of Tropolone : Tropolone (a tyrosinase inhibitor) is functionalized via tosylation to enhance reactivity for subsequent cyclization .

Ring-Closing Reaction : The tosylated intermediate undergoes a ring-closing reaction to form a bicyclic lactone (methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate) under anhydrous conditions in an Ace pressure tube at elevated temperatures .

[8+2]-Cycloaddition : The lactone reacts in an [8+2]-cycloaddition to yield this compound. Critical conditions include solvent choice (e.g., toluene), catalyst (e.g., Lewis acids), and inert atmosphere to prevent side reactions. Yield optimization (82%) is achieved via vacuum desiccation for solvent removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.